

# evaluating the cost-effectiveness of rosuvastatin compared to other statins in research settings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rosuvastatin

Cat. No.: B1679574

[Get Quote](#)

## The Cost-Effectiveness of Rosuvastatin: A Comparative Analysis for Researchers

In the landscape of lipid-lowering therapies, the choice of a statin is often guided by a balance of efficacy, safety, and cost. For researchers and drug development professionals, understanding the comparative cost-effectiveness of these agents is crucial for informing clinical trial design, pharmacoeconomic modeling, and strategic decision-making. This guide provides an objective comparison of **rosuvastatin**'s cost-effectiveness against other commonly prescribed statins, supported by data from key research studies.

## Executive Summary

**Rosuvastatin** has consistently demonstrated a high degree of efficacy in reducing low-density lipoprotein cholesterol (LDL-C).<sup>[1][2]</sup> Economic analyses, often conducted from the perspective of various national healthcare systems, have largely indicated that this efficacy translates into favorable cost-effectiveness, particularly when considering the cost per percentage reduction in LDL-C and the cost per patient achieving guideline-recommended cholesterol goals. Multiple studies have shown **rosuvastatin** to be more effective and, in many scenarios, either dominant (more effective and less costly) or cost-effective compared to atorvastatin, simvastatin, and pravastatin.<sup>[1][3][4][5][6][7]</sup>

## Comparative Efficacy and Cost-Effectiveness: A Data-Driven Overview

The following tables summarize quantitative data from pivotal studies comparing the cost-effectiveness of **rosuvastatin** with other statins. These studies employ various metrics, including the incremental cost-effectiveness ratio (ICER) and cost per defined clinical outcome.

**Table 1: Cost-Effectiveness Based on LDL-C Reduction and Goal Attainment**

| Statin Comparison                           | Key Outcome Measure                        | Result                                                               | Country/Perspective | Source |
|---------------------------------------------|--------------------------------------------|----------------------------------------------------------------------|---------------------|--------|
| Rosuvastatin 10 mg vs. Atorvastatin 10 mg   | Cost per 1% reduction in LDL-C             | Rosuvastatin: €1.85,<br>Atorvastatin: €2.37                          | Europe              | [4]    |
| Rosuvastatin 10 mg vs. Atorvastatin 10 mg   | Cost per patient to European LDL-C goal    | Rosuvastatin: €130.18,<br>Atorvastatin: €242.44                      | Europe              | [4]    |
| Rosuvastatin 10 mg vs. Atorvastatin 10 mg   | Cost per patient to NCEP ATP III goal      | Rosuvastatin: \$115,<br>Atorvastatin: \$163                          | USA                 | [4]    |
| Rosuvastatin vs. Atorvastatin & Simvastatin | Annualized treatment cost                  | Rosuvastatin: \$934,<br>Atorvastatin: \$1050,<br>Simvastatin: \$1545 | USA                 | [5][7] |
| Rosuvastatin vs. Atorvastatin & Simvastatin | % LDL-C reduction (adjusted)               | Rosuvastatin: 37%,<br>Atorvastatin: 28%,<br>Simvastatin: 27%         | USA                 | [5][7] |
| Rosuvastatin vs. Atorvastatin & Simvastatin | % Patients to NCEP ATP III goal (adjusted) | Rosuvastatin: 69.7%,<br>Atorvastatin: 54.8%,<br>Simvastatin: 51.2%   | USA                 | [5][7] |
| Rosuvastatin 10 mg vs. Atorvastatin 10 &    | Dominance Analysis                         | Rosuvastatin 10 mg was dominant (more)                               | Canada              | [3]    |

20 mg, effective, lower  
 Simvastatin 20 & cost) for  
 40 mg, reductions in  
 Pravastatin 40 LDL-C, TC/HDL-  
 mg C ratio, and LDL-  
 C goal  
 attainment.

**Table 2: Incremental Cost-Effectiveness Ratios (ICERs)**

| Statin Comparison                            | ICER per QALY Gained | Patient Population                    | Country/Perspective | Source |
|----------------------------------------------|----------------------|---------------------------------------|---------------------|--------|
| Rosuvastatin 20 mg vs. Simvastatin 40 mg     | SEK 88,113           | Framingham risk ≥30%                  | Sweden              | [8]    |
| Rosuvastatin 20 mg vs. Atorvastatin 40 mg    | SEK 497,542          | Framingham risk ≥20%                  | Sweden              | [8]    |
| Rosuvastatin vs. Generic Simvastatin (Men)   | £9,735               | 55-year-old men, primary prevention   | UK                  | [9]    |
| Rosuvastatin vs. Generic Simvastatin (Women) | £15,184              | 55-year-old women, primary prevention | UK                  | [9]    |

## Experimental Protocols and Methodologies

The findings presented are predominantly derived from pharmacoeconomic models that synthesize data from randomized controlled trials (RCTs) and real-world evidence. Below are the methodologies of key cited studies.

## STELLAR Trial-Based Analyses

A significant body of cost-effectiveness research for **rosuvastatin** utilizes clinical data from the Statin Therapies for Elevated Lipid Levels compared Across doses to **Rosuvastatin** (STELLAR) trial.

- Objective: To compare the efficacy of **rosuvastatin** with atorvastatin, simvastatin, and pravastatin in reducing LDL-C and achieving cholesterol goals.
- Study Design: A randomized, open-label, parallel-group, multicenter trial.
- Population: Patients with hypercholesterolemia.
- Intervention: Patients were randomized to receive **rosuvastatin** (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg) for a specified duration.
- Economic Analysis Protocol:
  - Perspective: Typically from a healthcare payer's perspective (e.g., UK National Health Service, a US managed care payer).[1][6]
  - Effectiveness Measures: The primary clinical endpoints from the STELLAR trial, such as the percentage reduction in LDL-C and the proportion of patients achieving specific LDL-C goals (e.g., NCEP ATP III or European guidelines), were used as measures of effectiveness.[1][10]
  - Cost Inputs: Direct medical costs were considered, primarily the wholesale acquisition cost of the statins.[6][10] Some models also included costs for physician visits and laboratory tests.[6]
  - Model Type: Decision-analytic models were frequently employed to estimate the cost-effectiveness over a defined time horizon, often one year.[6]
  - Cost-Effectiveness Calculation: The incremental cost-effectiveness ratio (ICER) was calculated as the difference in cost between two comparators, divided by the difference in

their effectiveness. In many cases, **rosuvastatin** was found to be "dominant," meaning it was both more effective and less costly.[1][3][6]

## Long-Term Markov Modeling

For assessing long-term cost-effectiveness and impact on quality-adjusted life years (QALYs), researchers often employ Markov models.

- Objective: To extrapolate the short-term clinical trial data over a patient's lifetime to estimate the long-term costs and health outcomes (e.g., cardiovascular events, mortality).
- Model Structure: A state-transition model where a hypothetical cohort of patients transitions between different health states over time (e.g., 'well', 'post-myocardial infarction', 'post-stroke', 'dead'). The probabilities of transitioning between these states are influenced by the effectiveness of the statin therapy in reducing cardiovascular risk.
- Data Inputs:
  - Clinical Efficacy: Relative risk reductions for cardiovascular events derived from meta-analyses of statin trials (e.g., Cholesterol Treatment Trialists' Collaboration) and specific trials like JUPITER.[8][11]
  - Costs: Include drug acquisition costs, costs of managing cardiovascular events, and routine care costs.
  - Utilities: Health state utility values (to calculate QALYs) are sourced from existing literature or specific studies.
- Analysis: The model simulates the cohort's progression over a lifetime, accumulating costs and QALYs for each statin strategy. The ICER is then calculated as the incremental cost per QALY gained.
- Sensitivity Analysis: Probabilistic sensitivity analyses are typically performed to assess the impact of uncertainty in the model parameters on the results.[8]

## Visualizing Methodological Workflows

To further elucidate the processes involved in these research settings, the following diagrams illustrate the typical workflows for cost-effectiveness analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for a model-based cost-effectiveness analysis of statins.

[Click to download full resolution via product page](#)

Caption: Simplified structure of a Markov model for long-term statin evaluation.

## Conclusion for the Research Professional

The available evidence strongly suggests that **rosuvastatin** is a cost-effective option for lipid lowering. In many direct comparisons, particularly at commonly prescribed doses, it is dominant over other statins like atorvastatin and simvastatin, achieving better clinical outcomes at a lower or equivalent cost.<sup>[3][5][6][7]</sup> When not dominant, the incremental cost to achieve additional clinical benefits, such as a greater percentage reduction in LDL-C or a higher rate of

goal attainment, is often well within the willingness-to-pay thresholds of many healthcare systems.<sup>[8][9]</sup>

For researchers, these findings are critical. When designing clinical trials for new lipid-lowering agents, **rosuvastatin** serves as a robust and cost-effective comparator. For those developing pharmaco-economic models, the extensive literature on **rosuvastatin** provides a rich dataset for model validation and comparative analysis. The consistent performance of **rosuvastatin** in these economic evaluations underscores the importance of considering both clinical efficacy and economic impact in the development and positioning of new cardiovascular therapies.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Rosuvastatin is cost-effective in treating patients to low-density lipoprotein-cholesterol goals compared with atorvastatin, pravastatin and simvastatin: analysis of the STELLAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-effectiveness analysis of rosuvastatin versus atorvastatin, simvastatin, and pravastatin from a Canadian health system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosuvastatin is cost-effective compared with atorvastatin in reaching cholesterol goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 6. Cost-effectiveness of rosuvastatin compared with other statins from a managed care perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and cost-effectiveness of rosuvastatin, atorvastatin, and simvastatin among high-risk patients in usual clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cost-effectiveness of rosuvastatin in comparison with generic atorvastatin and simvastatin in a Swedish population at high risk of cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]

- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [evaluating the cost-effectiveness of rosuvastatin compared to other statins in research settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679574#evaluating-the-cost-effectiveness-of-rosuvastatin-compared-to-other-statins-in-research-settings]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)